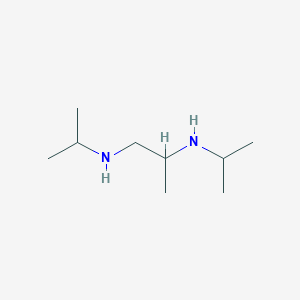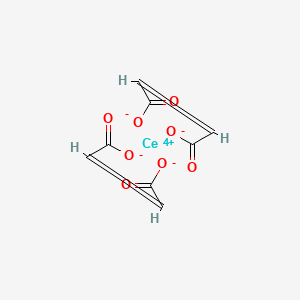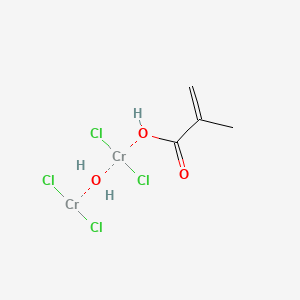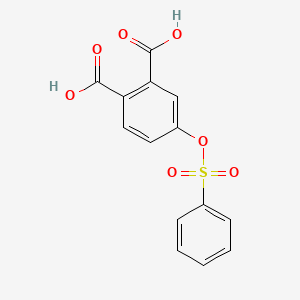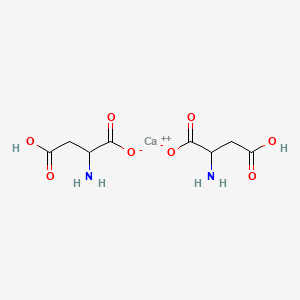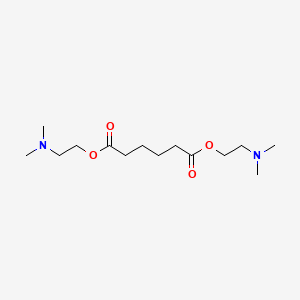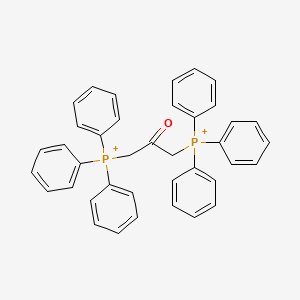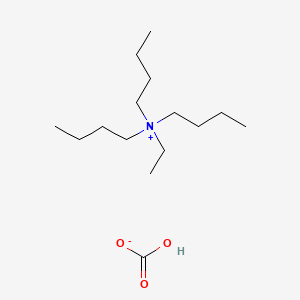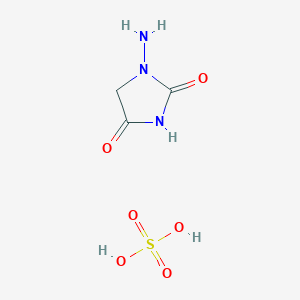
1-Aminoimidazolidine-2,4-dione sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoimidazolidine-2,4-dione sulfate is an organic compound with the chemical formula C3H5N3O2. It appears as a white crystalline solid and is soluble in water and acidic solutions. This compound is known for its diverse applications in pharmaceuticals, agriculture, and cosmetics .
Vorbereitungsmethoden
1-Aminoimidazolidine-2,4-dione sulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1-iminodimethylurea with formaldehyde under alkaline conditions in a warm reaction system. This method is straightforward and efficient . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
1-Aminoimidazolidine-2,4-dione sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Aminoimidazolidine-2,4-dione sulfate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and drug development.
Medicine: It is used in the formulation of medications for treating epilepsy and painful neuropathies.
Industry: The compound is utilized as a thickener and moisturizer in cosmetics and skin care products.
Wirkmechanismus
The mechanism of action of 1-Aminoimidazolidine-2,4-dione sulfate involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of PPAR-γ receptors, which improve insulin resistance. Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .
Vergleich Mit ähnlichen Verbindungen
1-Aminoimidazolidine-2,4-dione sulfate can be compared with similar compounds such as:
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its solubility and diverse applications, make it distinct from its analogs .
Eigenschaften
CAS-Nummer |
54223-07-3 |
|---|---|
Molekularformel |
C3H7N3O6S |
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
1-aminoimidazolidine-2,4-dione;sulfuric acid |
InChI |
InChI=1S/C3H5N3O2.H2O4S/c4-6-1-2(7)5-3(6)8;1-5(2,3)4/h1,4H2,(H,5,7,8);(H2,1,2,3,4) |
InChI-Schlüssel |
LHRHWUPORFCSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


